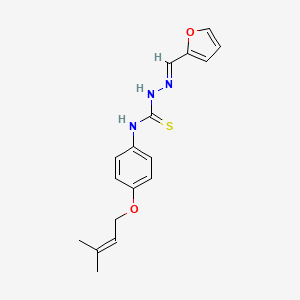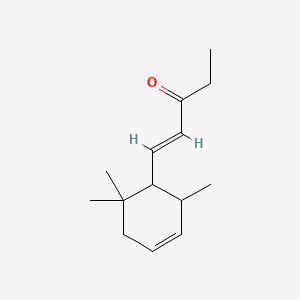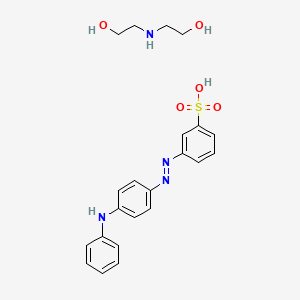
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt is a complex organic compound known for its vibrant color and diverse applications. It is often used in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt typically involves the diazotization of p-anilinophenylamine followed by coupling with benzenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. Diethanolamine is then introduced to form the final salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, sodium salt
- Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, potassium salt
- Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, ammonium salt
Uniqueness
Benzenesulfonic acid, M-((p-anilinophenyl)azo)-, diethanolamine salt is unique due to its specific interaction with diethanolamine, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
Número CAS |
79792-98-6 |
|---|---|
Fórmula molecular |
C22H26N4O5S |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
3-[(4-anilinophenyl)diazenyl]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C18H15N3O3S.C4H11NO2/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;6-3-1-5-2-4-7/h1-13,19H,(H,22,23,24);5-7H,1-4H2 |
Clave InChI |
JSUAMGRRXNUVLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


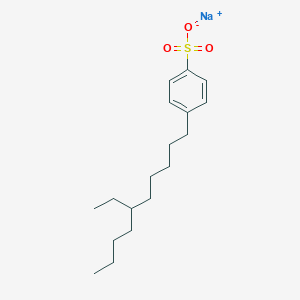
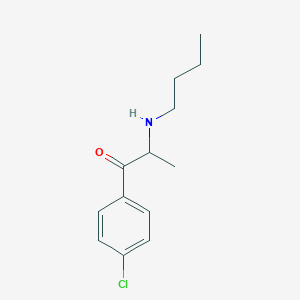
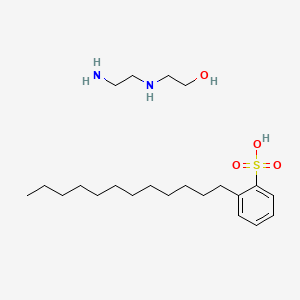

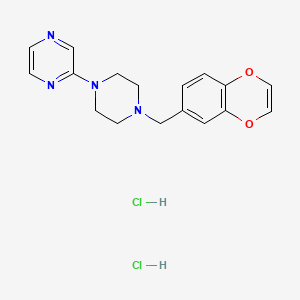
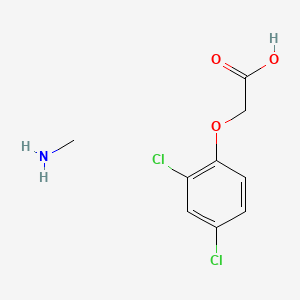
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
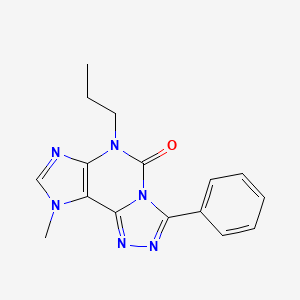
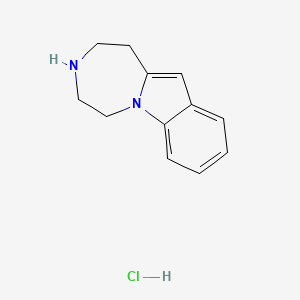
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)
